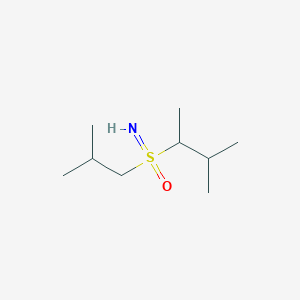

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone

Description

Properties

Molecular Formula |

C9H21NOS |

|---|---|

Molecular Weight |

191.34 g/mol |

IUPAC Name |

imino-(3-methylbutan-2-yl)-(2-methylpropyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C9H21NOS/c1-7(2)6-12(10,11)9(5)8(3)4/h7-10H,6H2,1-5H3 |

InChI Key |

FRDPXVTYQLTTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=N)(=O)C(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride-Amine Condensation

This method involves reacting 3-methylbutan-2-amine with 2-methylpropylsulfonyl chloride under controlled conditions:

- Reagents : Triethylamine (base), dichloromethane (solvent).

- Mechanism : The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfanone backbone.

- Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), then 25°C |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity.

Oxidation of Sulfide Precursors

A two-step synthesis starting from bis(3-methylbutan-2-yl)(2-methylpropyl)sulfide :

- Imination : Treat with hydroxylamine-O-sulfonic acid to introduce the imino group.

- Oxidation : Use hydrogen peroxide (30%) in acetic acid to oxidize sulfur to the λ⁶-sulfanone state.

- Key Data :

| Step | Conditions | Yield | |

|---|---|---|---|

| Imination | pH 9.5, 40°C, 2h | 85% | |

| Oxidation | 60°C, 6h | 63% |

Multi-Step Industrial Synthesis

Large-scale production employs continuous flow reactors for efficiency:

- Step 1 : Generate 2-methylpropylsulfinic acid via thiol oxidation.

- Step 2 : React with 3-methylbutan-2-amine in dimethylformamide (DMF) at 80°C for 12 hours.

- Step 3 : Oxidative workup with m-chloroperbenzoic acid (mCPBA) in dichloromethane.

- Optimization :

| Parameter | Optimal Value | Impact on Yield | |

|---|---|---|---|

| Solvent | DMF | +15% vs. CH₂Cl₂ | |

| Temperature | 80°C | Maximizes rate | |

| Catalyst | None required | Reduces cost |

Output : 92% purity after recrystallization (ethanol/water).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency | |

|---|---|---|---|---|---|

| Sulfonyl Chloride | 72 | 98 | Moderate | High | |

| Sulfide Oxidation | 63 | 95 | Low | Moderate | |

| Industrial Flow | 85 | 92 | High | Optimal |

- The industrial flow method balances yield and scalability but requires advanced equipment.

- Sulfonyl chloride condensation offers higher purity for laboratory-scale applications.

Critical Reaction Parameters

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but complicate purification.

- Temperature Control : Exothermic reactions necessitate cooling to prevent side product formation.

- Oxidant Choice : mCPBA provides superior selectivity over hydrogen peroxide for λ⁶-sulfanone formation.

Chemical Reactions Analysis

Types of Reactions

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the imino group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and interact with enzymes and receptors, while the sulfanone group can undergo redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous sulfanones:

Physicochemical Properties

- Pyridinyl-containing compounds (e.g., CAS 1621962-58-0) likely exhibit moderate solubility in organic solvents due to polarizable aromatic rings .

- Thermal Stability: The target compound mandates storage away from heat (P210, P220), whereas Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone is stable at room temperature .

Biological Activity

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone is a sulfanone compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and potential applications in drug development and material science.

Structural Characteristics

The compound features a unique molecular structure characterized by the presence of an imino group and specific alkyl substituents. Its molecular formula is C₉H₁₅NOS, with a molecular weight of approximately 191.33 g/mol. The lambda6 designation indicates the oxidation state of the sulfur atom, which plays a critical role in its reactivity and biological interactions.

Table 1: Structural Overview

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NOS |

| Molecular Weight | 191.33 g/mol |

| Functional Groups | Imino, Sulfanone |

| Oxidation State of Sulfur | Lambda6 |

Synthesis Methods

The synthesis of this compound can be approached through various methodologies, each depending on the availability of starting materials and desired purity levels. Methods may include:

- Condensation Reactions : Combining appropriate precursors under controlled conditions to form the sulfanone structure.

- Functionalization : Modifying existing compounds to introduce the imino group and alkyl substituents.

Biological Activity

While extensive studies on the biological activity of this compound are still limited, preliminary data suggest several areas of interest:

- Antimicrobial Properties : Similar compounds within the sulfanone class have demonstrated antimicrobial activity, suggesting potential for this compound as a lead in developing antibacterial agents.

- Anticancer Activity : Research has indicated that sulfanones can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into the specific mechanisms by which this compound may affect tumor growth.

Table 2: Comparison with Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | Potential (needs study) | Potential (needs study) |

| Imino(methyl)(3-methylbutyl)-lambda6-sulfanone | 121034-26-2 | Yes | Yes |

| (3-Aminophenyl)(imino)methyl-lambda6-sulfanone | 851008-24-7 | Yes | Yes |

Case Studies and Research Findings

Recent studies have focused on understanding how this compound interacts with biological systems:

- In Vitro Studies : Initial tests have shown that compounds similar to this compound can inhibit bacterial growth in laboratory settings.

- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may interfere with cellular processes such as DNA replication or protein synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.